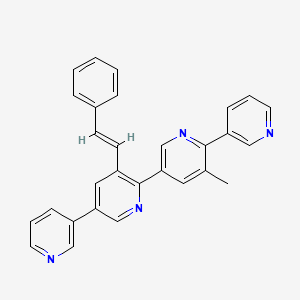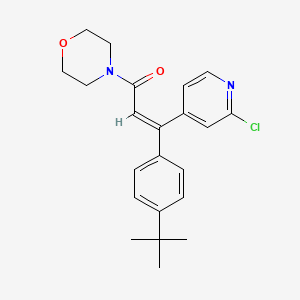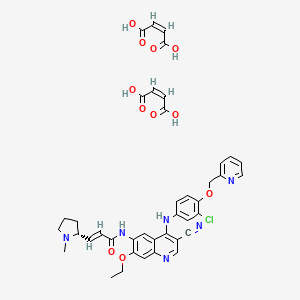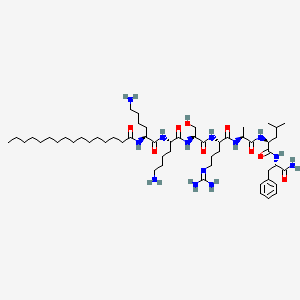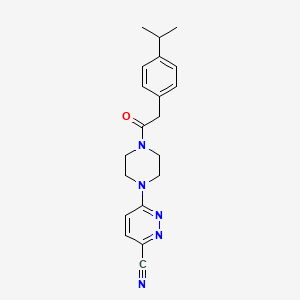![molecular formula C22H16N6O B610428 4-((2-((4-Cyanophenyl)amino)-7h-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile CAS No. 914496-19-8](/img/structure/B610428.png)
4-((2-((4-Cyanophenyl)amino)-7h-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile
Overview
Description
RDEA-427 is a non-nucleoside reverse transcriptase inhibitor potentially for the treatment of HIV infection.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : A study by Tumkevicius et al. (2013) outlines an optimal route for synthesizing derivatives related to 4-((2-((4-Cyanophenyl)amino)-7h-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile. This involves reactions of 4,6-dichloro-2-methylthiopyrimidine-5-carbonitrile with amines and methyl glycinate, leading to the production of fungicidal compounds (Tumkevicius, Urbonas, & Vainilavicius, 2013).
Advanced Organic Synthesis : Another approach described by Khashi et al. (2015) involves using 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a starting point. This synthesis leads to the formation of novel tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, showcasing the versatility of these chemical frameworks in organic synthesis (Khashi, Davoodnia, & Prasada Rao Lingam, 2015).
Biological and Medicinal Applications
Antimicrobial Properties : A 2009 study by Mohamed et al. demonstrated the antimicrobial potential of certain pyrrole derivatives, including those structurally related to the compound . These compounds exhibited significant activity against various Gram-positive and Gram-negative bacteria and fungi (Mohamed, El-Domany, & Abd El-hameed, 2009).
Antitumor and Antifolate Activity : Research by Gangjee et al. (2005) revealed that certain derivatives, including those similar to 4-((2-((4-Cyanophenyl)amino)-7h-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile, have significant potential as antitumor agents. These compounds, designed as antifolates, showed promising results in inhibiting human dihydrofolate reductase and thymidylate synthase (Gangjee, Lin, Kisliuk, & McGuire, 2005).
Anti-Inflammatory Properties : The anti-inflammatory activity of pyrrolo[2,3-d]pyrimidine derivatives was evaluated in a study by Mohamed et al. (2013). Some of these compounds exhibited significant anti-inflammatory activities, indicating their potential for developing new anti-inflammatory drugs (Mohamed, Kamel, & Abd El-hameed, 2013).
Antiviral Applications : Shamroukh et al. (2007) synthesized derivatives with structures related to this compound for antiviral evaluation against Herpes Simplex Virus type-1 (HSV-1), highlighting the potential of these compounds in antiviral therapies (Shamroukh, Zaki, Morsy, Abdel‐Motti, & Abdel-Megeid, 2007).
Anti-Breast Cancer Activity : A study by Ghorab et al. (2014) focused on the synthesis of 4-aminoantipyrine-based heterocycles, which demonstrated significant anti-breast cancer activity. This research underscores the relevance of pyrrolo[2,3-d]pyrimidine derivatives in cancer treatment (Ghorab, El-Gazzar, & Alsaid, 2014).
properties
CAS RN |
914496-19-8 |
|---|---|
Product Name |
4-((2-((4-Cyanophenyl)amino)-7h-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile |
Molecular Formula |
C22H16N6O |
Molecular Weight |
380.411 |
IUPAC Name |
4-((2-((4-cyanophenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile |
InChI |
InChI=1S/C22H16N6O/c1-13-9-16(12-24)10-14(2)19(13)29-21-18-7-8-25-20(18)27-22(28-21)26-17-5-3-15(11-23)4-6-17/h3-10H,1-2H3,(H2,25,26,27,28) |
InChI Key |
PFGKQRWHIVJCSQ-UHFFFAOYSA-N |
SMILES |
N#CC1=CC(C)=C(OC2=C3C(NC=C3)=NC(NC4=CC=C(C#N)C=C4)=N2)C(C)=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
RDEA-427; RDEA 427; RDEA427 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Z)-4-amino-2-fluorobut-2-enyl]-3-[3-(dimethylsulfamoyl)phenyl]-2-methylindole-5-carboxylic acid;hydrochloride](/img/structure/B610345.png)
![(Z)-3-(1-(4-amino-2-fluorobut-2-en-1-yl)-2-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl)-N,N-dimethylbenzenesulfonamide dihydrochloride](/img/structure/B610346.png)
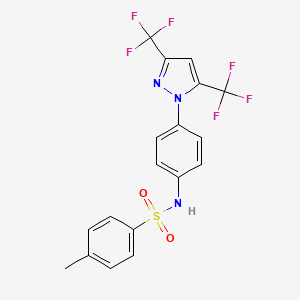

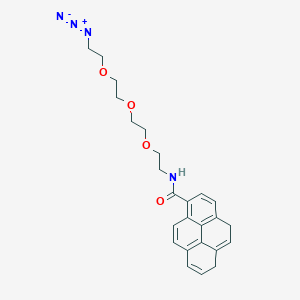
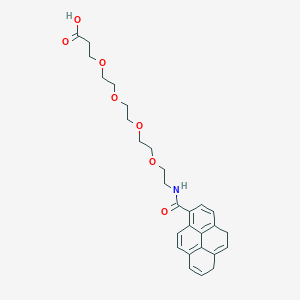
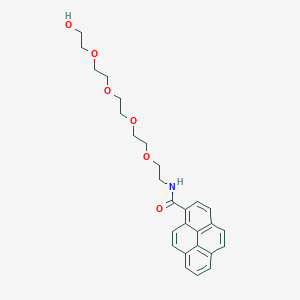
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2,4-dioxo-5-(2-pyren-1-ylethynyl)pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B610358.png)
